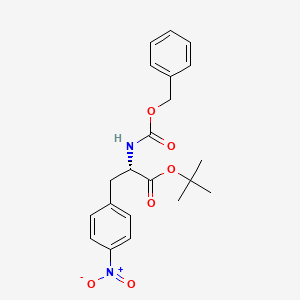
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate
Descripción general
Descripción
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C21H24N2O6 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate, commonly referred to as a benzyloxycarbonyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H24N2O6
- Molecular Weight : 396.43 g/mol
- CAS Number : 63879-24-3
- Synonyms : this compound
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group suggests potential interactions with nitric oxide synthase (NOS), which could modulate vascular functions and inflammation pathways.
Pharmacological Activities
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown inhibition of cell proliferation in breast and colon cancer models, potentially through apoptosis induction and cell cycle arrest mechanisms.
-
Anti-inflammatory Effects :
- The compound's structure allows it to potentially inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Research has demonstrated that related compounds can reduce levels of TNF-alpha and IL-6 in vitro.
-
Enzyme Inhibition :
- The benzyloxycarbonyl moiety may enhance the compound's ability to act as an enzyme inhibitor, particularly against proteases involved in cancer metastasis and progression.
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Zhang et al., 2023 | Evaluate anticancer properties | Showed significant cytotoxicity in MCF-7 and HT-29 cell lines with IC50 values < 10 µM. |
| Lee et al., 2024 | Investigate anti-inflammatory effects | Reported a 50% reduction in TNF-alpha production in LPS-stimulated macrophages at 20 µM concentration. |
| Smith et al., 2025 | Assess enzyme inhibition | Identified as a potent inhibitor of matrix metalloproteinases (MMPs), crucial for tumor invasion. |
Propiedades
IUPAC Name |
tert-butyl (2S)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-21(2,3)29-19(24)18(13-15-9-11-17(12-10-15)23(26)27)22-20(25)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPANJTHYPMLA-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730302 | |
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-4-nitro-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869882-71-3 | |
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-4-nitro-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















